molecular formula C14H13N3O2S B12128026 3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione

3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12128026
M. Wt: 287.34 g/mol
InChI Key: XOQQJUCZBKVFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiazole ring, which is fused with a pyridine moiety through an ethylamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-bromoethylamine with pyridine to form 2-(pyridin-2-yl)ethylamine.

    Coupling Reaction: The final step involves the coupling of the benzothiazole ring with the 2-(pyridin-2-yl)ethylamine. This can be achieved through a condensation reaction in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms, leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal properties.

    Benzothiazole Derivatives: Other benzothiazole derivatives with different substituents can exhibit similar chemical reactivity and biological activities.

Uniqueness

3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific combination of a benzothiazole ring and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

1,1-dioxo-N-(2-pyridin-2-ylethyl)-1,2-benzothiazol-3-imine

InChI

InChI=1S/C14H13N3O2S/c18-20(19)13-7-2-1-6-12(13)14(17-20)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10H2,(H,16,17)

InChI Key

XOQQJUCZBKVFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCC3=CC=CC=N3)NS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.